molecular formula C13H9ClN2OS2 B2682877 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 476317-69-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2682877
CAS No.: 476317-69-8
M. Wt: 308.8
InChI Key: SKPSIZAEQCBRIM-SQFISAMPSA-N
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Description

(Z)-N-(6-Chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol scaffold fused with a thiophene carboxamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazolylidene group confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to structural similarities to bioactive benzothiazole derivatives, which are known for antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPSIZAEQCBRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:

  • Preparation of 6-chloro-3-methylbenzo[d]thiazole: : This can be achieved by reacting 2-amino-6-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine.

  • Formation of the thiophene-2-carboxamide: : The thiophene-2-carboxylic acid is activated using reagents like thionyl chloride to form the acid chloride, which is then reacted with the 6-chloro-3-methylbenzo[d]thiazole under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Ammonia (NH3) in ethanol.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of amides or esters.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds featuring the thiazole moiety exhibit significant anticancer properties. The presence of the thiophene and thiazole rings in (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is thought to enhance its biological activity.

Case Studies

  • Cell Line Studies : Research has shown that derivatives of thiophene-2-carboxamide, similar to this compound, demonstrate potent cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound that induced apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations, suggesting that modifications to the thiophene structure can lead to enhanced anticancer efficacy .
  • Structure-Activity Relationship : The structural characteristics of this compound play a crucial role in its anticancer activity. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased potency against tumor cells .
CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound 8K5622.5Induces apoptosis via caspase activation
Compound 19A549 (lung adenocarcinoma)23.30Apoptosis induction

Antimicrobial Properties

The thiazole and thiophene derivatives have also been explored for their antimicrobial activities. Compounds similar to this compound have shown promise against various bacterial strains.

Insights from Research

Research indicates that thiazole derivatives exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. For example, studies have shown that modifications in the thiazole structure can enhance antibacterial efficacy against resistant strains .

Analgesic Effects

Recent investigations into compounds containing the benzo[d]thiazole moiety have revealed their potential as analgesics. The structural modifications in this compound may lead to effective pain relief mechanisms.

Notable Findings

A study focusing on benzo[b]thiophene derivatives reported significant antinociceptive effects in animal models, suggesting that similar compounds could be developed based on the structure of this compound . The compound exhibited an effective dose range with minimal side effects, indicating a promising avenue for future analgesic development.

Mechanism of Action

The mechanism by which (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide with analogous compounds, focusing on structural motifs, synthesis, and intermolecular interactions.

Structural Analogues with Benzothiazole and Triazole Moieties

The compound in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, shares chlorinated aromatic rings but differs in core heterocycles (triazole-thione vs. benzothiazolylidene). Key distinctions include:

  • Hydrogen-Bonding Networks: The triazole-thione in forms N–H···O and N–H···S hydrogen bonds, creating a hexameric crystal structure.
  • Substituent Effects : Both compounds feature chloro substituents, but the methyl group on the benzothiazole ring in the target compound introduces steric hindrance absent in ’s triazole derivative.

Comparison with Thiophene Carboxamide Derivatives

Compounds like (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide (from ) share thiocarbonohydrazide linkages but lack the benzothiazole scaffold.

Stereochemical Influences

The Z-configuration of the target compound’s imine bond contrasts with the E-configuration in ’s benzylideneamino group. This stereochemical difference impacts molecular geometry:

  • Z-Configuration : Likely induces a bent conformation, favoring intramolecular charge transfer.
  • E-Configuration : Promotes planar arrangements, as seen in ’s extended hydrogen-bonded network.

Data Tables

Table 1: Structural and Electronic Comparison

Property Target Compound Compound
Core Heterocycle Benzo[d]thiazol-2(3H)-ylidene 1,2,4-Triazole-5(4H)-thione
Substituents 6-Cl, 3-Me (benzothiazole); thiophene-2-carboxamide 2-Cl (benzylidene); 2-Cl (phenyl)
Hydrogen-Bonding Sites Thiophene carboxamide (O, N, S) Triazole N–H, thiocarbonohydrazide S
Configuration Z E
Crystallographic Data Not reported Hexameric structure via N–H···O/S bonds; R factor = 0.039

Research Findings and Implications

  • Antimicrobial Activity: Benzothiazole derivatives often exhibit moderate to strong activity against Gram-positive bacteria.
  • Thermal Stability : The rigid benzothiazole core likely increases thermal stability over triazole derivatives, which decompose at lower temperatures due to weaker S–C bonds.

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene-2-carboxamide group. The presence of chlorine and methyl substituents contributes to its reactivity and biological interactions.

Structural Feature Description
Benzo[d]thiazoleA heterocyclic compound known for its diverse biological activities.
ThiopheneA five-membered aromatic ring containing sulfur, enhancing the compound's reactivity.
ChlorineA halogen that often increases biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antibacterial properties. Studies have shown that this compound can inhibit bacterial growth, making it a promising candidate for the development of new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting essential proteins such as FtsZ.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. For instance, research has demonstrated that related compounds induce apoptosis in cancer cell lines, such as Hep3B liver cancer cells, with IC50 values indicating potent activity (e.g., 5.46 µM) . The compound’s structure allows it to interact with tubulin, similar to established anticancer agents like colchicine, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Case Study:
In a study comparing various thiophene derivatives, this compound showed promising results against multiple tumor cell lines, suggesting broad-spectrum anticancer activity. The specific interaction with tubulin was confirmed through molecular docking studies, revealing high stability and favorable binding dynamics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Microtubule Disruption : Similar to other known anticancer agents, it disrupts microtubule formation by binding to tubulin.
  • Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound.

Compound Name Biological Activity Unique Features
6-Chloro-3-methylbenzo[d]thiazoleAntimicrobialPrecursor in synthesis
Thiophene DerivativesAnticancerHigh reactivity due to sulfur

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via condensation reactions involving benzo[d]thiazole and thiophene-2-carboxamide derivatives. A key intermediate, 6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene, is prepared by cyclization of substituted thioureas or via reaction of 2-aminothiophenol derivatives with chloroacetyl chloride. The final step involves coupling with thiophene-2-carboxamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like triethylamine. Purification typically employs recrystallization or reverse-phase HPLC .
  • Data : reports a 52% yield for a structurally related selenium-substituted cyanine dye synthesized via similar methods, with NMR and HRMS confirming purity (>95%).

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on chemical shifts for diagnostic groups (e.g., Z-configuration imine protons at δ 6.85 ppm; benzo[d]thiazole aromatic protons at δ 7.44–8.37 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+] at m/z 392.9726 for a related compound) .
  • IR : Identify C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) stretches .

Q. What initial biological screening assays are recommended?

  • Methodology :

  • Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing to standard antibiotics .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Mechanistic Clues : Assess DNA binding (e.g., via fluorescence quenching with G-quadruplex DNA) .

Advanced Research Questions

Q. How do structural modifications (e.g., selenium substitution) impact biological activity?

  • Methodology :

  • Replace the benzo[d]thiazole sulfur with selenium (as in ) to enhance DNA intercalation. Compare IC50 values against parent compounds.
  • Data : Selenium analogs show improved selectivity for G-quadruplex DNA (binding constants ~10⁶ M⁻¹) over duplex DNA, suggesting therapeutic potential .
    • Contradiction Analysis : While selenium substitution increases anticancer activity, it may reduce solubility—requiring formulation optimization (e.g., PEGylation) .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Case Study : If NMR shows unexpected splitting (e.g., for the imine proton), consider:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium between Z/E isomers.
  • Impurity Profiling : Compare HRMS data with theoretical isotopic patterns to detect byproducts (e.g., unreacted starting materials) .
    • Validation : Cross-check with X-ray crystallography if single crystals are obtainable (not reported in current evidence).

Q. What strategies optimize yield in large-scale synthesis?

  • Methodology :

  • Catalysis : Use Pd/C or CuI to accelerate coupling steps (e.g., in thiophene-2-carboxamide attachment) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions, as seen in related thiadiazole syntheses ( ).
    • Data : achieved 52% yield for a scaled reaction (120 mg), but pilot studies suggest increasing base equivalents (e.g., triethylamine) improves yield to ~65% .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Approach :

  • Use co-solvents like DMSO (≤0.1% v/v) to maintain compound stability.
  • Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to the active form .
    • Data : reports improved bioavailability of ester analogs (e.g., methyl carboxylates) in antibacterial assays.

Q. What computational tools predict structure-activity relationships (SAR)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial topoisomerase IV or cancer-related kinases) .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values for substituents) with logP and IC50 data .

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